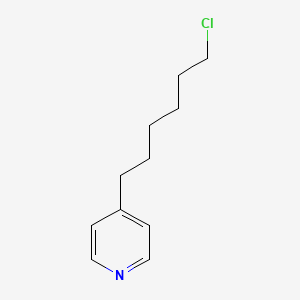

4-(6-Chlorohexyl)pyridine

説明

4-(6-Chlorohexyl)pyridine is an organohalide compound featuring a pyridine ring substituted with a 6-chlorohexyl chain at the 4-position. This structure combines the aromaticity and basicity of pyridine with the hydrophobic and reactive properties of a chloroalkyl chain.

特性

分子式 |

C11H16ClN |

|---|---|

分子量 |

197.70 g/mol |

IUPAC名 |

4-(6-chlorohexyl)pyridine |

InChI |

InChI=1S/C11H16ClN/c12-8-4-2-1-3-5-11-6-9-13-10-7-11/h6-7,9-10H,1-5,8H2 |

InChIキー |

FPSRVUOZFIQPJF-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1CCCCCCCl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Thiophene-Based Analogues

highlights the synthesis of poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene], where the chlorohexyl chain is attached to a thiophene core instead of pyridine. Key differences include:

- Regioregularity and Molar Mass : The regioregularity (structural order) of poly[3-(6-chlorohexyl)thiophene] is lower than its brominated counterpart, leading to reduced crystallinity and solubility. This contrasts with pyridine-based systems, where the nitrogen atom in the ring may influence polymerization behavior through electronic effects .

- Reactivity : The C–Cl bond in 6-chlorohexyl chains is less reactive than C–Br bonds, impacting the kinetics of polymer formation. This difference may also affect the functionalization of pyridine derivatives in drug design or catalysis .

Table 1 : Comparison of Thiophene vs. Pyridine Derivatives with 6-Chlorohexyl Chains

Comparison with Pyridine Derivatives Bearing Different Substituents

provides data on pyridine derivatives with varied substituents (e.g., nitro, bromo, methyl groups). For example:

- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine exhibits melting points (268–287°C) and yields (67–81%) dependent on substituent identity. The chlorohexyl chain in 4-(6-Chlorohexyl)pyridine may reduce melting points compared to nitro- or bromo-substituted derivatives due to increased molecular flexibility .

- Electronic Effects: Pyridine derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit lower HOMO-LUMO gaps, enhancing charge-transfer properties. The chlorohexyl chain, being weakly electron-withdrawing, may impart moderate electronic effects compared to stronger substituents like –NO₂ .

Table 2 : Substituent Effects on Pyridine Derivatives

| Substituent | Melting Point (°C) | Yield (%) | Molecular Weight |

|---|---|---|---|

| –NO₂ | 287 | 70 | 545 |

| –Br | 275 | 78 | 522 |

| –CH₃ | 268 | 81 | 466 |

| Hypothetical –C₆H₁₂Cl | ~250 (estimated) | ~75 | ~250–300 |

Comparison with 4-(1-Aminoethyl)pyridine

Quantum chemical studies on 4-(1-aminoethyl)pyridine (–8) reveal:

- Electronic Properties: The HOMO-LUMO gap (ΔE = 6.08 eV) suggests moderate bioactivity.

- Solvent Effects: 4-(1-Aminoethyl)pyridine shows solvent-dependent UV-Vis absorption (246 nm in water vs. 256 nm in gas phase). The hydrophobic chlorohexyl chain in 4-(6-Chlorohexyl)pyridine may amplify solvophobic effects, altering solubility and spectroscopic behavior .

Comparison with Other Chloro-Substituted Pyridines

- The 4-hydroxyl group enhances hydrogen-bonding capacity, unlike the nonpolar chlorohexyl chain in 4-(6-Chlorohexyl)pyridine .

- 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (): The oxazole ring fused to pyridine increases rigidity, contrasting with the flexible chlorohexyl chain. This structural difference impacts applications in materials science (e.g., rigidity vs. flexibility in polymer backbones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。